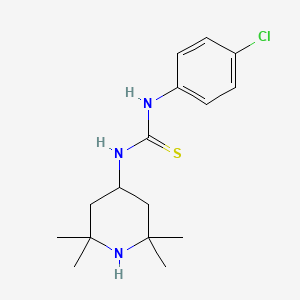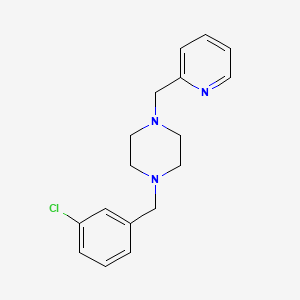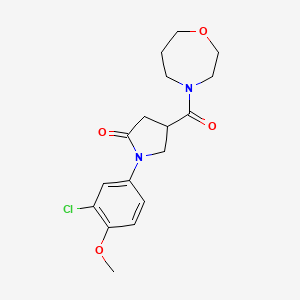![molecular formula C20H27N3O2 B5615308 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5615308.png)
4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain. It has also been investigated for its effects on neurotransmitter systems in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine in lab experiments include its potential therapeutic applications and its well-established synthesis method. However, the limitations include the lack of a clear understanding of its mechanism of action and the need for further research to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine. These include:
1. Further investigation of its mechanism of action and signaling pathways involved in its pharmacological effects.
2. Clinical trials to establish its safety and efficacy as a therapeutic agent for cancer, inflammation, and neurological disorders.
3. Development of new synthetic methods to improve the yield and purity of the compound.
4. Investigation of its potential as a lead compound for the development of new drugs with improved pharmacological properties.
5. Exploration of its potential as a tool for studying the role of various signaling pathways in disease progression and treatment.
Métodos De Síntesis
The synthesis of 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine involves a multi-step process. The starting materials for the synthesis are 2-methoxybenzaldehyde, 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid, and piperidine. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
The scientific research on 4-(2-methoxyphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine has focused on its potential therapeutic applications. This compound has been studied for its anticancer, anti-inflammatory, and analgesic properties. It has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[4-(2-methoxyphenyl)piperidin-1-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-11-23-15(2)18(14-21-23)20(24)22-12-9-16(10-13-22)17-7-5-6-8-19(17)25-3/h5-8,14,16H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABIRJZUSDNQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5615233.png)
![4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5615242.png)
![N-benzyl-2-(2,5-dioxo-1-imidazolidinyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5615246.png)

![5-[3-(piperidin-1-ylcarbonyl)phenyl]-2-furamide](/img/structure/B5615259.png)
![[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol](/img/structure/B5615262.png)
![2-(isothiazol-5-ylcarbonyl)-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5615265.png)
![1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5615266.png)

![N-(2-fluorophenyl)-3-{[(3-phenylpropanoyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B5615279.png)
![3-methoxy-N-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5615291.png)
![(4R)-N,N-diethyl-1-methyl-4-({[(2-methylphenyl)thio]acetyl}amino)-L-prolinamide](/img/structure/B5615292.png)

![4-{[3-(benzyloxy)phenyl]carbonothioyl}morpholine](/img/structure/B5615302.png)
